molecular formula C14H15FN2 B1418618 Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine CAS No. 1156223-02-7

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Cat. No. B1418618
M. Wt: 230.28 g/mol
InChI Key: VJAGYOCDWUWNOW-UHFFFAOYSA-N
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Description

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, also known as FPEA, is a member of the family of N-arylalkylamines1. This compound is categorized as a psychoactive substance and is currently not approved for human use1.



Synthesis Analysis

The synthesis of Ethyl[


Scientific Research Applications

Kinetic Investigations

The compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a variant of alkyl aryl thionocarbonates, has been the subject of kinetic investigations. Studies have examined its reaction with substituted pyridines, focusing on the formation of zwitterionic tetrahedral intermediates and rate-determining steps in the reaction pathways. Such research is crucial for understanding the compound's behavior in various chemical processes (Castro et al., 1997).

Fluorinated Ligands for Polymerization

Research has been conducted on the design of fluorinated ligands, including derivatives similar to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, for their use in ethylene polymerization. The introduction of such ligands has shown significant effects on catalytic activity and the properties of the resultant polyethylene, highlighting the compound's potential in the field of polymer science (Zhang et al., 2021).

Antiallergic Applications

A series of compounds including N-(pyridin-4-yl)-(indol-3-yl)alkylamides, structurally related to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, have been synthesized for potential antiallergic applications. These compounds, including specific variants like N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, have been tested for their potency in inhibiting histamine release, indicating the therapeutic potential of such structures in allergy treatment (Menciu et al., 1999).

Supramolecular Chemistry

In supramolecular chemistry, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine-related structures have been investigated for their ability to form supramolecular aggregates through various interactions like C-H...O and C-H...F. Such studies provide insights into the molecular assembly and potential applications in material science (Suresh et al., 2007).

Enhancement of Catalytic Behavior

Research into enhancing the activity and thermal stability of iron precatalysts using ligands structurally akin to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has shown promising results. Such ligands, when activated, have demonstrated high activity in ethylene polymerization, suggesting the compound's relevance in improving catalytic processes (Sun et al., 2012).

properties

IUPAC Name

N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAGYOCDWUWNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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